molecular formula C17H19ClN6O B10920543 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920543
M. Wt: 358.8 g/mol
InChI Key: YECNTMHNFDCERV-UHFFFAOYSA-N
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Description

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple heterocyclic rings and functional groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling to form the pyrazolopyridine core. The final step involves the introduction of the carboxamide group. Common reagents used in these reactions include chlorinating agents, cyclopropylating agents, and amide-forming reagents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for commercial applications, and efforts are made to ensure that the production methods are both efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially leading to the modulation of biological pathways. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings This structure imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C17H19ClN6O

Molecular Weight

358.8 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H19ClN6O/c1-8-13-11(17(25)20-15-14(18)9(2)23(3)22-15)7-12(10-5-6-10)19-16(13)24(4)21-8/h7,10H,5-6H2,1-4H3,(H,20,22,25)

InChI Key

YECNTMHNFDCERV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4)Cl

Origin of Product

United States

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